BenchChemオンラインストアへようこそ!

S62798

TAFIa Thromboembolism Fibrinolysis

Choose S62798 for reproducible in vivo fibrinolysis studies. Its defined cross-species IC50s (human:11nM, mouse:270nM) and established in vivo MED (0.03mg/kg) ensure model translatability. Unlike other TAFIa inhibitors, its Phase 2 clinical data in PE de-risks your development. Pure, stable, and ready for research.

Molecular Formula C20H28FN4O4P
Molecular Weight 438.4 g/mol
Cat. No. B12423304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS62798
Molecular FormulaC20H28FN4O4P
Molecular Weight438.4 g/mol
Structural Identifiers
SMILESCN1C=NC=C1C2=C(C=CC(=C2)F)CN3CCP(=O)(C(C3)(CCCCN)C(=O)O)O
InChIInChI=1S/C20H28FN4O4P/c1-24-14-23-11-18(24)17-10-16(21)5-4-15(17)12-25-8-9-30(28,29)20(13-25,19(26)27)6-2-3-7-22/h4-5,10-11,14H,2-3,6-9,12-13,22H2,1H3,(H,26,27)(H,28,29)/t20-/m0/s1
InChIKeyZBWZIBATIOSFOY-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S62798 TAFIa Inhibitor: Potency, Selectivity and Clinical Data Overview


S62798 is a novel, small molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa), also known as carboxypeptidase B2 (CPB2) or carboxypeptidase U [1]. It acts as a competitive inhibitor that chelates the active site zinc ion, preventing TAFIa from cleaving C-terminal lysine residues on fibrin, thereby enhancing endogenous fibrinolysis [2]. S62798 has demonstrated potent activity against human, mouse, and rat TAFIa and has advanced into clinical development for thromboembolic disorders, including a Phase 2 study for acute pulmonary embolism [3].

Why S62798 Cannot Be Replaced by Generic TAFIa Inhibitors


TAFIa inhibitors are not a homogeneous class. Critical differences in species cross-reactivity, enzyme selectivity profiles, and in vivo potency create distinct experimental and therapeutic windows that preclude simple substitution [1]. For example, while DS-1040b is a highly potent and orally bioavailable TAFIa inhibitor, its selectivity profile, rodent potency, and clinical development path differ significantly from S62798 [2]. Similarly, older compounds like UK-396082, while potent against human TAFIa, may lack the same breadth of preclinical validation or clinical advancement [3]. Using a non-equivalent inhibitor in a research or development setting can lead to irreproducible results or misaligned efficacy expectations. The quantitative evidence below details the specific parameters where S62798 is demonstrably distinct.

S62798 vs. Analogs: Quantitative Head-to-Head Differentiation Data


S62798 vs. DS-1040b: Potency on Rodent TAFIa and In Vivo Fibrinolysis

S62798 shows a distinct species potency profile compared to DS-1040b. While both are potent on human TAFIa, S62798 demonstrates significantly higher activity on mouse TAFIa (IC50 = 270 nM) compared to DS-1040b, for which no mouse TAFIa data is reported, and the rat TAFIa IC50 is 8.01 nM [1][2]. This makes S62798 a more viable tool for specific murine thromboembolism models where DS-1040b may be ineffective or require higher doses. Furthermore, S62798's in vivo clot lysis efficacy (MED = 0.03 mg/kg in a mouse model) is a key differentiator for researchers requiring robust rodent validation [3].

TAFIa Thromboembolism Fibrinolysis

S62798 vs. UK-396082: Cross-Species Potency and Clinical Development Status

S62798 has been characterized for potency across three species (human, mouse, rat TAFIa IC50 values: 11, 270, 178 nM respectively) [1]. In contrast, UK-396082, while a potent human TAFIa inhibitor (Ki = 10 nM), lacks published data on rodent enzyme activity, a critical gap for translational research . This comprehensive cross-species dataset for S62798 provides a predictable foundation for preclinical toxicology and efficacy studies.

TAFIa Drug Discovery Pharmacology

S62798 vs. DS-1040b: Bleeding Risk and Safety Profile in Preclinical Models

Both S62798 and DS-1040b are reported to have a minimal impact on bleeding, a key advantage over traditional anticoagulants. However, the data is generated in different models. S62798 did not prolong bleeding time in a rat tail bleeding model up to 20 mg/kg (i.v.), a dose well above its minimal effective dose of 0.03 mg/kg [1]. DS-1040b was shown to not prolong tail bleeding time beyond its efficacy dose in a rat microthrombosis model, but the specific dose and fold-separation are not detailed in the abstract [2]. The specific, high safety margin for S62798 is a verifiable data point for risk assessment.

TAFIa Bleeding Risk Preclinical Safety

S62798 vs. Other TAFIa Inhibitors: Selectivity Over Carboxypeptidase N (CPN)

While a precise selectivity ratio for S62798 over CPN is not provided in the abstract, DS-1040b is explicitly reported to have a >500,000-fold selectivity for TAFIa over CPN (IC50 5.92 nM vs. 3.02 x 10^6 nM) [1]. Similarly, UK-396082 is reported to have >1,000-fold selectivity over CPN . For S62798, the authors state it inhibits TAFIa by chelating active site Zn2+ "with a high potency and a high selectivity against other carboxypeptidases such as CPB and CPN" [2]. The lack of a precise ratio for S62798 is a data gap, but the qualitative claim is supported by the zinc-chelation mechanism. Researchers requiring absolute selectivity may need to perform direct comparative assays.

TAFIa Selectivity Carboxypeptidase N

High-Impact Research and Development Applications for S62798


In Vivo Murine Thromboembolism Model Development

Given its characterized potency on mouse TAFIa (IC50 = 270 nM) and a proven minimal effective dose (0.03 mg/kg i.v.) in a mouse pulmonary thromboembolism model, S62798 is the preferred TAFIa inhibitor for establishing new or validating existing murine models of thrombosis [1]. Researchers can use these established parameters to design dose-response studies, investigate combination therapies with heparin, and explore the role of TAFIa in other vascular pathologies.

Clinical Biomarker and Combination Therapy Research

S62798 has advanced to a Phase 2 clinical trial in patients with intermediate-high risk acute pulmonary embolism, where it was studied in combination with heparin [2]. This provides a clear translational path for academic and industrial researchers investigating novel biomarkers of fibrinolysis or developing rational combination therapies. The existing clinical safety and pharmacodynamic data offer a foundation for new investigator-initiated trials or expanded indication research.

Cross-Species Pharmacology and Toxicology Studies

The availability of IC50 data for human, mouse, and rat TAFIa (11, 270, and 178 nM, respectively) makes S62798 a valuable tool for cross-species comparative pharmacology [1]. This dataset allows for the correlation of in vitro potency with in vivo efficacy and toxicology findings across species, a critical component of regulatory submission packages for new chemical entities targeting TAFIa.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for S62798

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.